3-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide
Übersicht
Beschreibung
3-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide, commonly known as BAY 43-9006, is a small molecule inhibitor used in cancer treatment. It was first synthesized in 1996 by Bayer AG, a German pharmaceutical company. BAY 43-9006 has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.
Wirkmechanismus
The mechanism of action of BAY 43-9006 involves the inhibition of several signaling pathways that are critical for tumor growth and angiogenesis. It inhibits the activity of Raf-1 and B-Raf, which are involved in the activation of the MAPK/ERK pathway. It also inhibits VEGFR-2, which is involved in the activation of the PI3K/Akt pathway. By inhibiting these pathways, BAY 43-9006 prevents the growth and survival of cancer cells.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It induces apoptosis by activating the caspase pathway, which leads to the cleavage of several key proteins. It also inhibits the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in tumor growth and angiogenesis. In addition, it has been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BAY 43-9006 in lab experiments is its specificity for several kinases involved in tumor growth and angiogenesis. This allows researchers to study the effects of inhibiting these pathways on cancer cells. However, one limitation of using BAY 43-9006 is its toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on BAY 43-9006. One area of research is the development of new inhibitors that target specific kinases involved in tumor growth and angiogenesis. Another area of research is the identification of biomarkers that can predict the response to BAY 43-9006 in patients with different types of cancer. Finally, the use of BAY 43-9006 in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active research.
Wissenschaftliche Forschungsanwendungen
BAY 43-9006 has been extensively studied for its anti-cancer properties. It inhibits the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in tumor growth and angiogenesis. It also induces apoptosis in cancer cells by activating the caspase pathway.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(4-fluorophenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFNO4S2/c19-13-4-10-16(11-5-13)26(22,23)17-2-1-3-18(12-17)27(24,25)21-15-8-6-14(20)7-9-15/h1-12,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOUVYOEENTMTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)sulfonyl-N-(4-fluorophenyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.